molecular formula C20H19NO4 B11417040 N-(1,3-benzodioxol-5-ylmethyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide

Cat. No.: B11417040
M. Wt: 337.4 g/mol
InChI Key: NCNPTFDKOCKWDB-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide is a complex organic compound that features a benzodioxole and benzofuran moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Formation of the Benzofuran Moiety: This can be synthesized via the cyclization of phenol derivatives with acetic anhydride.

    Coupling Reactions: The two moieties can be coupled using appropriate linkers and reagents under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions might target the carbonyl group in the acetamide linkage.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with benzodioxole and benzofuran structures can interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and molecular targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-ylmethyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide: can be compared with other benzodioxole or benzofuran derivatives.

    Benzodioxole Derivatives: Compounds like safrole or piperonyl butoxide.

    Benzofuran Derivatives: Compounds like psoralen or amiodarone.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer unique biological activities or chemical properties not found in other similar compounds.

Properties

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C20H19NO4/c1-12-5-13(2)20-15(10-23-18(20)6-12)8-19(22)21-9-14-3-4-16-17(7-14)25-11-24-16/h3-7,10H,8-9,11H2,1-2H3,(H,21,22)

InChI Key

NCNPTFDKOCKWDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC=C2CC(=O)NCC3=CC4=C(C=C3)OCO4)C

Origin of Product

United States

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